molecular formula C14H19F3N4O2S B2487709 N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanesulfonamide CAS No. 2034349-49-8

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanesulfonamide

Cat. No.: B2487709
CAS No.: 2034349-49-8
M. Wt: 364.39
InChI Key: PUVRLGCYMUYTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C14H19F3N4O2S and its molecular weight is 364.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through hydrogen bonding or hydrophobic interactions .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other pyrimidine derivatives, it may influence pathways involving pyrimidine metabolism .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled and used. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicine or materials science. Further studies could also aim to better understand its properties and behavior under different conditions .

Biochemical Analysis

Biochemical Properties

It is known that this compound is a member of the class of pyrimidines that is pyrimidine substituted by at least one amino group and its derivatives This suggests that it may interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound has an IC 50 value of 444 nM for the ribosomal s6 kinase p70S6Kβ (S6K2) . This suggests that the effects of this compound may change over time in laboratory settings, possibly due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

It is known that this compound is a member of the class of pyrimidines , suggesting that it may be involved in the metabolism of these compounds

Properties

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O2S/c1-9-18-12(14(15,16)17)8-13(19-9)21-6-4-10(5-7-21)20-24(22,23)11-2-3-11/h8,10-11,20H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVRLGCYMUYTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NS(=O)(=O)C3CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.